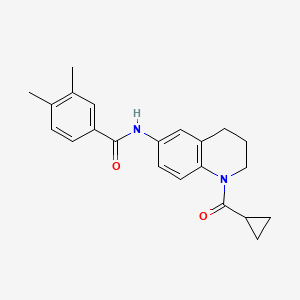

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

描述

属性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-14-5-6-18(12-15(14)2)21(25)23-19-9-10-20-17(13-19)4-3-11-24(20)22(26)16-7-8-16/h5-6,9-10,12-13,16H,3-4,7-8,11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDDBOSAHNPPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid . This intermediate is then reacted with 3,4-dihydro-2H-quinoline-6-amine to form the corresponding amide. The final step involves the acylation of the amide with 3,4-dimethylbenzoyl chloride under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the amide or benzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or benzamides.

科学研究应用

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Features and Molecular Properties

The following table summarizes structural and molecular differences between the target compound and analogs identified in the evidence:

²Molecular weight inferred as 397.47 g/mol using standard atomic weights.

Structural and Functional Differences

(i) Substituents on the Tetrahydroquinoline Core

- Target Compound: Cyclopropanecarbonyl group at position 1 enhances rigidity and may improve metabolic stability compared to linear acyl groups (e.g., propanoyl in ).

- Benzoyl and Propanoyl Analogs: Feature simpler acyl groups (benzoyl or propanoyl), which lack the steric constraints of cyclopropane and may exhibit different pharmacokinetic profiles .

(ii) Amide Substituents

- Methoxy-N-methylbenzamide Analog : Contains a methoxy group (electron-donating) and N-methylation, which reduce polarity and may alter receptor binding compared to dimethyl substituents .

- Difluorobenzamide and Sulfonamide Analogs : Fluorine atoms (in ) increase electronegativity and metabolic resistance, while the sulfonamide group (in ) introduces acidity and hydrogen-bonding capacity.

(iii) Three-Dimensional Conformation

- This contrasts with the more flexible propanoyl and benzoyl analogs .

Hypothetical Physicochemical and Pharmacological Implications

- Lipophilicity : The 3,4-dimethylbenzamide group in the target compound likely increases logP compared to methoxy or sulfonamide-containing analogs, favoring blood-brain barrier penetration.

- Target Selectivity : Thiazole and benzodioxine moieties in analogs () may confer selectivity for enzymes or receptors with hydrophobic or aromatic binding pockets, whereas dimethylbenzamide could target sterically demanding sites.

生物活性

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 376.45 g/mol. The compound features a cyclopropanecarbonyl group attached to a tetrahydroquinoline structure and a dimethylbenzamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O3 |

| Molecular Weight | 376.45 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(NC(C)C)c1ccc(cc1)N2C(=O)c3ccccc3C2=O |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate aniline derivatives.

- Introduction of the Cyclopropanecarbonyl Group : The cyclopropanecarbonyl chloride is reacted with the tetrahydroquinoline derivative.

- Amide Bond Formation : The final step involves the reaction of the intermediate with 3,4-dimethylbenzoic acid using coupling reagents like EDCI.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation (e.g., PI3K/Akt pathway) and enhancing pro-apoptotic factors.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens:

- In Vitro Studies : The compound demonstrated inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli at specific concentrations.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

- Neuroprotection Mechanism : It may protect neuronal cells from oxidative stress and apoptosis through modulation of antioxidant pathways.

Case Studies

Several case studies highlight the biological activities of related compounds within the same class:

-

Anticancer Activity in Breast Cancer Models :

- A study evaluated the effects of similar tetrahydroquinoline derivatives on breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.

-

Antimicrobial Efficacy :

- Research conducted on the antimicrobial properties revealed that modifications to the benzamide moiety significantly enhanced activity against Gram-positive bacteria.

常见问题

Q. What are the common synthetic routes for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide?

The synthesis typically involves multi-step reactions starting from tetrahydroquinoline precursors. Key steps include:

- N-Alkylation : Introducing the cyclopropanecarbonyl group via alkylation of the tetrahydroquinoline core under anhydrous conditions (e.g., using NaH in DMF) .

- Amide Coupling : Reaction of the intermediate with 3,4-dimethylbenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDC) to form the final benzamide .

- Purification : Recrystallization or column chromatography to isolate the compound, with yields optimized by controlling reaction temperature (20–60°C) and solvent polarity .

Q. Which spectroscopic methods are used to characterize this compound?

Post-synthesis characterization employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons appear as distinct multiplets at δ 1.2–1.8 ppm .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1700 cm (cyclopropanecarbonyl C=O) validate functional groups .

- HPLC/LC-MS : To assess purity (>95%) and molecular weight confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low-yield issues during cyclopropanecarbonyl group incorporation?

Contradictions in yield data often stem from competing side reactions. Methodological approaches include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, reducing dimerization .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd(OAc)) enhance regioselectivity during alkylation .

- Kinetic Monitoring : Use in-situ FTIR or TLC to track reaction progress and terminate before byproduct formation .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological activity?

SAR studies focus on:

- Core Modifications : Introducing substituents (e.g., halogens or methoxy groups) to the tetrahydroquinoline or benzamide moieties to assess binding affinity changes. For example, 3,4-dimethyl substitution on the benzamide enhances hydrophobic interactions with target proteins .

- Pharmacophore Mapping : Molecular docking (using software like AutoDock Vina) identifies critical interactions, such as hydrogen bonding between the cyclopropanecarbonyl group and enzyme active sites .

- In Vitro Assays : Dose-response curves (IC) in enzyme inhibition assays (e.g., HDAC or kinase targets) quantify potency variations across derivatives .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC values across studies) require:

- Standardized Assay Protocols : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .

- Metabolic Stability Testing : Assess compound degradation in buffer vs. serum to differentiate intrinsic activity from artifacts .

- Co-crystallization Studies : X-ray diffraction (using SHELX-refined structures) to validate target binding modes and rule off-target effects .

Methodological Considerations

Q. What computational tools are recommended for modeling this compound's interactions?

Advanced tools include:

- Density Functional Theory (DFT) : To calculate electron distribution in the cyclopropane ring, explaining its strain and reactivity .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability in biological membranes (e.g., using GROMACS) .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends .

Q. How should researchers design experiments to evaluate metabolic stability?

A stepwise approach involves:

- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) at 37°C, followed by LC-MS/MS to quantify parent compound depletion .

- CYP450 Inhibition Assays : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- Metabolite Profiling : High-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。